Structure Elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid: A Multi-faceted Spectroscopic Approach
Structure Elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid: A Multi-faceted Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of modern pharmaceutical development. It is a prerequisite for ensuring drug safety, efficacy, intellectual property, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-(2-(Methylsulfonamido)phenyl)acetic acid, a key potential intermediate in drug synthesis. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating a self-validating system of orthogonal analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.
The Analytical Mandate: Why Rigorous Elucidation is Non-Negotiable
The subject of our investigation is 2-(2-(Methylsulfonamido)phenyl)acetic acid. Its name implies a specific arrangement of functional groups: a phenylacetic acid core with a methylsulfonamido [-NHSO₂(CH₃)] substituent at the ortho (position 2) of the phenyl ring.
Any deviation from this precise architecture, such as isomeric substitution at the meta- or para- positions, could lead to vastly different pharmacological and toxicological profiles. Therefore, our primary objective is to generate a comprehensive and undeniable body of evidence that confirms this exact structure. We will employ an orthogonal analytical strategy, where each technique provides independent yet corroborating evidence, creating a self-validating dataset.
The Strategic Framework: An Orthogonal Approach
Our strategy relies on the integration of data from multiple, high-information-content analytical techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties.
Figure 1: The orthogonal workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Mass and Fragmentation
Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For a molecule like this, electrospray ionization (ESI) is the technique of choice due to the presence of ionizable acidic (carboxylic acid) and weakly acidic (sulfonamide N-H) protons, ensuring robust ion generation in both positive and negative modes.
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
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Chromatographic Separation (for purity and introduction to MS):
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System: High-Performance Liquid Chromatography (HPLC) system.[3]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Acetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Analyzer: High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurement.[4]
-
Data Acquisition: Scan from m/z 50 to 500. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation.
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Data Interpretation: A Self-Validating System
The data must align perfectly with the proposed structure.
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Positive Ion Mode [M+H]⁺: Expect a prominent ion at m/z 230.0481 , corresponding to the molecular formula C₉H₁₂NO₄S⁺.
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Negative Ion Mode [M-H]⁻: Expect a prominent ion at m/z 228.0338 , corresponding to the molecular formula C₉H₁₀NO₄S⁻.
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Fragmentation Analysis (MS/MS): The fragmentation pattern is a molecular fingerprint. Key bond cleavages in sulfonamides are well-documented and provide definitive structural information.[5][6]
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Structural Origin of Fragment |
| 230.0481 [M+H]⁺ | 184.0713 | Loss of H₂O and CO (decarboxylation) |
| 230.0481 [M+H]⁺ | 151.0372 | Cleavage of the N-S bond (loss of SOCH₃) |
| 230.0481 [M+H]⁺ | 92.0500 | Further fragmentation, often related to the aniline core after loss of SO₂.[6] |
| 228.0338 [M-H]⁻ | 184.0380 | Loss of CO₂ (decarboxylation from the carboxylate) |
| 228.0338 [M-H]⁻ | 148.0121 | Cleavage of the S-C (phenyl) bond |
Table 1: Predicted HRMS and fragmentation data for 2-(2-(Methylsulfonamido)phenyl)acetic acid.
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: While MS gives the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of the molecule. It confirms the number of unique protons and carbons and, crucially, how they are connected. For this molecule, the key challenge is to definitively prove the ortho substitution pattern on the phenyl ring.
Experimental Protocol: ¹H, ¹³C, and 2D-COSY NMR
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Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable protons (NH and COOH) are visible.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
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¹H NMR: Standard proton spectrum to identify all hydrogen environments.
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¹³C NMR: Standard carbon spectrum to identify all carbon environments.
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2D COSY (Correlation Spectroscopy): To identify which protons are spin-coupled (i.e., adjacent to each other). This is critical for confirming the aromatic substitution pattern.
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Data Interpretation: Proving the Ortho Isomer
The predicted NMR data provides a unique signature that distinguishes the ortho isomer from its meta and para counterparts.
Figure 2: Structure of 2-(2-(Methylsulfonamido)phenyl)acetic acid with predicted ¹H NMR assignments.
Trustworthiness: The key to confirming the ortho substitution lies in the aromatic region (7.2-7.6 ppm). An ortho-disubstituted ring will show a complex multiplet pattern resulting from coupling between 4 adjacent protons. A para-substituted isomer, by contrast, would show two distinct doublets (an AA'BB' system), a much simpler pattern. The 2D COSY experiment will show cross-peaks between adjacent aromatic protons, confirming their connectivity and ruling out other isomers.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Rationale |
| C=O | ~172 | Carboxylic acid carbonyl carbon.[7] |
| C-SO₂NH | ~138 | Aromatic carbon directly attached to the sulfonamide group. |
| C-CH₂ | ~135 | Aromatic carbon directly attached to the acetic acid moiety. |
| Aromatic C-H | 125 - 132 | Four distinct signals for the aromatic CH carbons. |
| CH₂ | ~40 | Methylene carbon of the acetic acid side chain. |
| CH₃ | ~39 | Methyl carbon of the sulfonamido group. |
Table 2: Predicted ¹³C NMR chemical shifts.
Infrared Spectroscopy: Fingerprinting the Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[8] The presence of both a carboxylic acid and a sulfonamide will generate a highly specific spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation: Corroborating Evidence
The observed absorption bands must match those expected for the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1320 and ~1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide[9][10] |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
Table 3: Characteristic FTIR absorption bands for 2-(2-(Methylsulfonamido)phenyl)acetic acid.
Purity Assessment: The Foundation of Accurate Analysis
The HPLC protocol described in the Mass Spectrometry section (Section 3) is used for this purpose, with UV detection (e.g., at 254 nm). A pure sample should yield a single major peak. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, a purity of >98% is generally required.
Conclusion: A Synthesis of Evidence
The structure of 2-(2-(Methylsulfonamido)phenyl)acetic acid is confirmed through a rigorous, multi-technique approach.
-
High-Resolution Mass Spectrometry confirms the elemental composition (C₉H₁₁NO₄S) and provides fragmentation patterns consistent with the proposed structure.
-
¹H and ¹³C NMR Spectroscopy establishes the precise atomic connectivity, with the complex aromatic multiplet and 2D COSY data definitively proving the ortho-substitution pattern.
-
FTIR Spectroscopy provides rapid and unambiguous confirmation of all key functional groups (carboxylic acid, sulfonamide, aromatic ring).
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HPLC Analysis ensures the integrity of the data by confirming the high purity of the analyte.
This self-validating system of orthogonal analyses provides the high degree of certainty required for advancing a compound in a research and development pipeline. The convergence of all data points to a single, unambiguous structure demonstrates a robust and trustworthy elucidation process.
References
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Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 669. Available at: [Link]
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